molecular formula C31H23F4O6P B12931390 1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B12931390
M. Wt: 598.5 g/mol
InChI Key: FUPVDNSVYXWWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes difluoromethoxyphenyl groups and a dioxaphosphocine ring, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

The synthesis of 1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds between the difluoromethoxyphenyl groups and the dioxaphosphocine ring . The reaction conditions often include the use of organoboron reagents, palladium catalysts, and appropriate solvents .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets and pathways. The difluoromethoxyphenyl groups and the dioxaphosphocine ring can participate in various chemical reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Compared to other similar compounds, 1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide stands out due to its unique combination of difluoromethoxyphenyl groups and a dioxaphosphocine ring. Similar compounds include other difluoromethoxyphenyl-containing molecules and dioxaphosphocine derivatives . the specific arrangement and functional groups in this compound provide distinct properties and reactivity, making it a valuable subject for further research .

Properties

Molecular Formula

C31H23F4O6P

Molecular Weight

598.5 g/mol

IUPAC Name

1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C31H23F4O6P/c1-38-25-13-23(34)21(32)11-19(25)17-5-3-15-7-9-31-10-8-16-4-6-18(20-12-22(33)24(35)14-26(20)39-2)30(28(16)31)41-42(36,37)40-29(17)27(15)31/h3-6,11-14H,7-10H2,1-2H3,(H,36,37)

InChI Key

FUPVDNSVYXWWNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC(=C(C=C7OC)F)F)OP(=O)(O3)O)C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.